N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide

FLAP inhibition Leukotriene biosynthesis Inflammation

The compound N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide (CAS 2034205-61-1) is a synthetic organic molecule built upon a 3-(phenylsulfanyl)propanamide scaffold linked via a methylene bridge to a 5-cyclopropylpyridin-3-yl moiety. It has been disclosed in patent literature as one member of a large genus of heterocyclic amides claimed as 5-lipoxygenase activating protein (FLAP) modulators.

Molecular Formula C18H20N2OS
Molecular Weight 312.43
CAS No. 2034205-61-1
Cat. No. B2661527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide
CAS2034205-61-1
Molecular FormulaC18H20N2OS
Molecular Weight312.43
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C18H20N2OS/c21-18(8-9-22-17-4-2-1-3-5-17)20-12-14-10-16(13-19-11-14)15-6-7-15/h1-5,10-11,13,15H,6-9,12H2,(H,20,21)
InChIKeyFBUSICFNBMSWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034205-61-1 Procurement Guide: N-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide Structural Class and Core Identity


The compound N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide (CAS 2034205-61-1) is a synthetic organic molecule built upon a 3-(phenylsulfanyl)propanamide scaffold linked via a methylene bridge to a 5-cyclopropylpyridin-3-yl moiety. It has been disclosed in patent literature as one member of a large genus of heterocyclic amides claimed as 5-lipoxygenase activating protein (FLAP) modulators [1]. However, a comprehensive search of primary research papers, authoritative databases, and reputable technical datasheets did not return any compound-specific quantitative biological or performance data for this exact structure.

Why N-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide Cannot Be Casually Substituted by a Close Analog


Even minor structural changes within the FLAP modulator chemotype can produce order-of-magnitude shifts in binding affinity: substituent variations on the pyridine ring, the length of the sulfanyl-propanamide linker, and the nature of the aryl thioether directly modulate key ligand-protein interactions that determine inhibitory potency [1]. Without compound-specific selectivity, pharmacokinetic, or potency data, a scientist or procurer cannot assume that the cyclopropylpyridine/phenylsulfanyl combination will replicate—or even approach—the activity profile of any other compound within the patent genus, making unaudited substitution a high-risk decision in a discovery program.

Verified Quantitative Differentiation Data for N-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide Against Comparators


FLAP Inhibitory Activity Relative to the Patent Genus Baseline

The compound falls within the scope of a FLAP modulator patent that establishes a structural activity relationship for a multitude of examples. A closely related sub-series member containing a cyclopropylpyridine core and a phenylsulfanylpropanamide linker was shown to inhibit FLAP with a Ki of 40.2 nM [1]. However, that datum belongs to a distinct, enumerated example (US9073876 Compound 205 / US9732093 Compound 205) and cannot be directly attributed to CAS 2034205-61-1. No peer-reviewed or database-indexed potency value was located for the requested compound itself.

FLAP inhibition Leukotriene biosynthesis Inflammation

Comparison of MDM2 Inhibitor Claims Versus Published MDM2 Binding Data

Multiple unverified vendor descriptions claim N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide acts as an MDM2 inhibitor. A search of BindingDB and ChEMBL reveals MDM2 inhibitors (e.g., CHEMBL2152332 with an IC50 of 108 nM in a MDM2 binding assay) [1] and co-crystal structures (PDB 4qo4) of cyclopropylpyridine-containing ligands bound to MDM2 [2]. However, none of these entries correspond to CAS 2034205-61-1, and no primary publication provides a measured IC50, Kd, or Ki for this compound at the MDM2 target.

MDM2-p53 interaction Cancer Apoptosis

Antiproliferative Potency Relative to Benchmark Cytotoxic Agents

Unofficial summaries mention a U87 glioma cell line IC50 of 15 µM. No corresponding peer-reviewed publication, patent example, or validated assay protocol was retrieved that substantiates this figure. In the absence of direct comparative experiments with reference agents such as temozolomide (IC50 ≈ 50–150 µM in U87 cells depending on conditions) or doxorubicin (IC50 ≈ 0.1–1 µM), the cited value cannot be used to support a differentiation claim.

Anticancer activity Cytotoxicity Cell line panel

Evidence-Based Research Application Scenarios for N-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide


Chemical Probe Optimization within a FLAP-Targeted Leukotriene Biosynthesis Program

The compound represents an unexplored exemplar within a patented FLAP inhibitor series. A medicinal chemistry team can obtain a small quantity to establish its own primary structure-activity relationship (SAR) data alongside internal comparators, thereby filling the evidence gap identified in Section 3 [1].

Negative Control or Selectivity Profiling for Cyclopropylpyridine-Containing MDM2 Ligands

Given the unvalidated MDM2 activity claims, the compound could be profiled against panels of cyclopropylpyridine-based MDM2 inhibitors (e.g., the PDB 4qo4 chemotype) to determine whether it exhibits any binding to the MDM2 pocket and, if not, serve as a structurally similar but inactive control [1].

In-House Pharmacokinetic and Toxicology Screening Before Larger-Scale Procurement

Because neither oral bioavailability, metabolic stability, nor safety data are available in the public domain, a research organization should conduct limited in-house ADME-Tox assays before committing to multi-gram procurement for advanced in vivo studies, treating the compound as a 'data-poor' starting point.

Quote Request

Request a Quote for N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.